molecular formula C19H19N3O5S B2972041 N-{4-[({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)sulfonyl]phenyl}acetamide CAS No. 339016-84-1

N-{4-[({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)sulfonyl]phenyl}acetamide

Cat. No. B2972041
CAS RN: 339016-84-1
M. Wt: 401.44
InChI Key: OIJZNZSWYQOBAI-UHFFFAOYSA-N
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Description

N-{4-[({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)sulfonyl]phenyl}acetamide, also known as NSC-719888, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of sulfonylureas and has been found to have a unique mechanism of action that targets cancer cells while sparing healthy cells.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors involved in inflammatory and oxidative stress pathways .

Mode of Action

It has been observed that similar compounds can suppress oxidative stress and inflammatory markers . This suggests that the compound may interact with its targets to modulate these pathways, leading to a reduction in inflammation and oxidative stress.

Biochemical Pathways

N-{4-[({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)sulfonyl]phenyl}acetamide appears to affect the biochemical pathways related to inflammation and oxidative stress. It has been shown to downregulate the mRNA expression of tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and nuclear factor-κB (NF-κB), and upregulate IL-10 expression . These changes suggest a modulation of the inflammatory response and a potential antioxidant effect.

Result of Action

The result of the action of N-{4-[({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)sulfonyl]phenyl}acetamide is a reduction in inflammation and oxidative stress. In a study, it was shown to significantly reduce diarrhea score, mitigate weight loss, increase feed intake, and improve survival rate in a dose-dependent manner in mice with methotrexate-induced intestinal mucositis . It also exhibited a mucoprotective effect, mitigating villus atrophy, crypt hypoplasia, diminished crypt mitotic figures, mucin depletion, and oxidative stress markers .

Advantages and Limitations for Lab Experiments

N-{4-[({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)sulfonyl]phenyl}acetamide has several advantages for use in lab experiments. It has been found to be effective against a variety of cancer cell lines, making it a versatile tool for studying cancer biology. In addition, it has been found to have a synergistic effect when combined with other chemotherapeutic agents, making it a useful tool for combination therapy studies.
One limitation of N-{4-[({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)sulfonyl]phenyl}acetamide is that it has poor solubility in water, which can make it difficult to work with in some experimental settings. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-{4-[({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)sulfonyl]phenyl}acetamide. One area of focus is on developing more effective formulations of the compound that improve its solubility in water. Another area of focus is on understanding its mechanism of action in greater detail, which could lead to the development of more targeted therapies.
In addition, there is ongoing research on the use of N-{4-[({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)sulfonyl]phenyl}acetamide in combination with other chemotherapeutic agents. This approach has shown promise in preclinical studies and may lead to the development of more effective cancer treatments in the future.

Synthesis Methods

The synthesis of N-{4-[({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)sulfonyl]phenyl}acetamide involves the reaction of 4-chlorobenzene sulfonamide with 3-(4-methoxyphenyl)-5-isoxazolylmethylamine in the presence of a base. The resulting intermediate is then reacted with 4-bromoacetanilide to obtain the final product.

Scientific Research Applications

N-{4-[({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)sulfonyl]phenyl}acetamide has been extensively studied for its potential use in cancer treatment. It has been found to be effective against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, N-{4-[({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)sulfonyl]phenyl}acetamide has been found to have a synergistic effect when combined with other chemotherapeutic agents, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-[4-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-13(23)21-15-5-9-18(10-6-15)28(24,25)20-12-17-11-19(22-27-17)14-3-7-16(26-2)8-4-14/h3-11,20H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJZNZSWYQOBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)sulfonyl]phenyl}acetamide

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